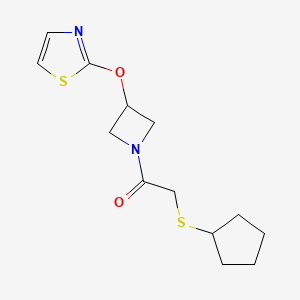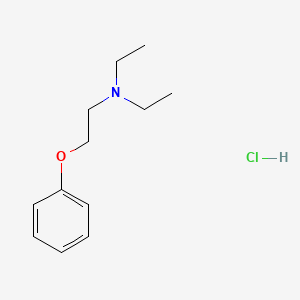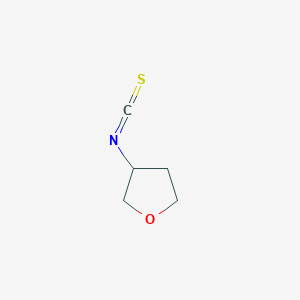![molecular formula C9H12LiNO5S B2947992 Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate CAS No. 2344680-34-6](/img/structure/B2947992.png)
Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate” is a chemical compound with the CAS Number: 2344680-34-6 . It has a molecular weight of 253.2 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of related compounds, such as 2-azaspiro[3.4]octane, involves an annulation strategy . Three successful routes for the synthesis were developed . One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications .Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H13NO5S.Li/c1-6(11)10-4-9(5-10)7(8(12)13)2-3-16(9,14)15;/h7H,2-5H2,1H3,(H,12,13);/q;+1/p-1 .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 253.2 .Aplicaciones Científicas De Investigación
Neuroprotective and Neurotrophic Effects
Research indicates lithium's neuroprotective and neurotrophic effects in the human brain. A study found that lithium administration increases N-acetyl-aspartate (NAA) levels in the brain, suggesting enhanced neuronal viability/function (Moore et al., 2000). This finding is supported by another study showing lithium's neurotrophic effects, potentially through increasing gray matter volume in patients with bipolar disorder, highlighting its role in counteracting brain atrophy (Moore et al., 2000).
Impact on Brain Structure and Cognitive Function
Further studies emphasize lithium's positive influence on brain structure and cognitive function. For example, long-term lithium treatment was associated with attenuation of cognitive and functional decline in patients with mild cognitive impairment, a condition with high risk for Alzheimer's disease (Forlenza et al., 2019). Additionally, lithium use has been linked to preventing gray matter atrophy in patients with bipolar disorder, suggesting neurotrophic and neuroprotective effects (Hozer et al., 2020).
Physiological Influences
Lithium's physiological impacts extend beyond neuroprotection. Studies have explored its role in modifying the risk of suicide, with mixed findings. For instance, lithium levels in drinking water were investigated for correlations with suicide rates, indicating potential protective effects against suicide in certain populations (Kabacs et al., 2011). Another dimension of lithium's physiological influence includes its interaction with other medications and conditions, highlighting the complexity of its use in clinical settings (Hommers et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
lithium;2-acetyl-5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5S.Li/c1-6(11)10-4-9(5-10)7(8(12)13)2-3-16(9,14)15;/h7H,2-5H2,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGUEDZIBMEMKB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=O)N1CC2(C1)C(CCS2(=O)=O)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12LiNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;2-acetyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-((3-(dimethylamino)propyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2947919.png)

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2947923.png)



![Ethyl 4-(5-methylfuran-2-yl)-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2947928.png)
